molecular formula C10H13NO2 B1585558 N-Methyl-N-phenylurethane CAS No. 2621-79-6

N-Methyl-N-phenylurethane

Cat. No.: B1585558
CAS No.: 2621-79-6
M. Wt: 179.22 g/mol
InChI Key: QHGZFCAIXRVHID-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylurethane is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N-phenylurethane can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with a mixture of ethyl alcohol and methyl alcohol. The reaction typically occurs under mild conditions and does not require an inert atmosphere. The general reaction is as follows:

C6H5NCO+C2H5OH+CH3OHC6H5NHCOOCH2CH3CH3+H2O\text{C}_6\text{H}_5\text{NCO} + \text{C}_2\text{H}_5\text{OH} + \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CH}_3\text{CH}_3 + \text{H}_2\text{O} C6​H5​NCO+C2​H5​OH+CH3​OH→C6​H5​NHCOOCH2​CH3​CH3​+H2​O

Industrial Production Methods: In industrial settings, the production of ethyl methyl(phenyl)carbamate often involves the use of catalysts to enhance the reaction rate and yield. Catalysts such as tin or indium triflate can be employed to facilitate the transcarbamoylation process, where phenyl carbamate reacts with ethyl and methyl alcohols to form the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-phenylurethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) are employed under basic conditions.

Major Products:

Scientific Research Applications

N-Methyl-N-phenylurethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl methyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can modulate various biochemical pathways, affecting cellular functions. For example, in agricultural applications, the compound inhibits acetylcholinesterase, an enzyme crucial for nerve function in pests .

Comparison with Similar Compounds

N-Methyl-N-phenylurethane can be compared with other carbamates, such as:

This compound stands out due to its unique combination of ethyl, methyl, and phenyl groups, which confer distinct chemical and biological properties, making it versatile for various applications.

Properties

IUPAC Name

ethyl N-methyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGZFCAIXRVHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180850
Record name Ethyl methyl(phenyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-79-6
Record name Ethyl N-methyl-N-phenylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2621-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl methyl(phenyl)carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl methylphenylcarbamate
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Record name Ethyl methyl(phenyl)carbamate
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Record name Ethyl methyl(phenyl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was N-Methyl-N-phenylurethane found in the groundwater of a former ammunition destruction site?

A1: The research paper identifies this compound as a "toxicologically relevant additive for propelling charges" []. This suggests that its presence in the groundwater is likely due to its past use in ammunition production at the site. The compound may have leached into the groundwater over time from discarded munitions or waste products.

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